4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Overview
Description
“4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1282672-41-6 . It has a molecular weight of 197.06 . The IUPAC name for this compound is 4-(aminomethyl)pyridin-2(1H)-one dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the use of regioselective palladium-catalyzed amination for the synthesis of 2,3-diaminopyridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8N2O.2ClH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H . This indicates the presence of two chlorine atoms, one oxygen atom, two nitrogen atoms, six carbon atoms, and eight hydrogen atoms in the molecule.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 197.06 . It is recommended to be stored at a temperature of 28 C .
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolopyridine Analogs of Nalidixic Acid : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to the compound of interest, were synthesized to explore their antibacterial activity. One of these compounds demonstrated notable in vitro antibacterial properties, highlighting the potential of such scaffolds in the development of new antimicrobial agents (Toja et al., 1986).
Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : Research has been conducted on the synthesis and characterization of new pyrrolo[2,3-b]pyridine derivatives, highlighting their potential as biologically active molecules. Such studies contribute to the understanding of the compound's chemical properties and potential therapeutic applications (Sroor, 2019).
Practical Synthesis of Pharmaceutical Intermediates : The development of practical synthesis methods for key pharmaceutical intermediates containing the pyrrolo[2,3-b]pyridine scaffold, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, is critical for the advancement of pharmaceutical research and development (Wang et al., 2006).
Novel Synthesis Routes : Innovative synthesis routes have been explored for creating pyrrolo[2,3-b]pyridine derivatives. These methods enable the efficient production of these compounds, which can serve as valuable intermediates for further chemical transformations and potential therapeutic agents (Vilches-Herrera et al., 2013).
Potential Applications
- Neurotropic Activity Study : The neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, which share a structural motif with the compound of interest, was investigated, revealing potential applications in learning and memory processes. This research underscores the broader implications of studying such compounds for understanding and potentially treating neurological conditions (Zaliznaya et al., 2020).
Properties
IUPAC Name |
4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-10-8-6(5)3-7(12)11-8;;/h1-2H,3-4,9H2,(H,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPSTYRWJWWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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